REACTION_CXSMILES
|
Br.[Br:2][CH:3]([CH3:7])[CH2:4][CH2:5][NH2:6].[F:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]=[C:16]=[O:17])=[CH:11][CH:10]=1>N1C=CC=CC=1>[Br:2][CH:3]([CH3:7])[CH2:4][CH2:5][NH:6][C:16]([NH:15][C:12]1[CH:13]=[CH:14][C:9]([F:8])=[CH:10][CH:11]=1)=[O:17] |f:0.1|
|
Name
|
|
Quantity
|
2270 mg
|
Type
|
reactant
|
Smiles
|
Br.BrC(CCN)C
|
Name
|
|
Quantity
|
1600 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure, ethyl acetate/tetrahydrofuran and 0.5N aqueous hydrochloric acid solution
|
Type
|
ADDITION
|
Details
|
were added to the residue
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate/tetrahydrofuran (×3)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the residue was washed with ethyl acetate/hexane (=1/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(CCNC(=O)NC1=CC=C(C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1750 mg | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |